molecular formula C11H11ClN2O2S B1313396 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride CAS No. 61320-20-5

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride

Cat. No. B1313396
CAS RN: 61320-20-5
M. Wt: 270.74 g/mol
InChI Key: MYKMFSJLSQTYNU-UHFFFAOYSA-N
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Description

“4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride” is a chemical compound with the empirical formula C11H11ClN2O2S and a molecular weight of 270.74 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, has been demonstrated in various studies . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1cc(C)n(n1)-c2ccc(cc2)S(Cl)(=O)=O . The InChI key for this compound is MYKMFSJLSQTYNU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include an empirical formula of C11H11ClN2O2S and a molecular weight of 270.74 .

Scientific Research Applications

DMPSCl has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a tool to measure the activity of enzymes, to study the mechanism of action of drugs, and to measure the effects of drugs on cells.

Mechanism of Action

DMPSCl is a sulfonyl chloride compound that can act as an electrophile in organic reactions. It can react with nucleophiles such as amines and alcohols, forming sulfonamides and sulfonates, respectively. It can also react with alkenes, forming sulfonate esters. In addition, DMPSCl can act as a catalyst in a variety of reactions, such as the synthesis of polymers, dyes, and pharmaceuticals.
Biochemical and Physiological Effects
DMPSCl has been used in biochemical and physiological studies to measure the activity of enzymes and to measure the effects of drugs on cells. In particular, it has been used to measure the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It has also been used to measure the effects of drugs on cells, such as their ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of DMPSCl for laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. The main limitation of DMPSCl is that it is toxic and should be handled with caution.

Future Directions

For DMPSCl include further research into its use as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a tool to measure the activity of enzymes, to study the mechanism of action of drugs, and to measure the effects of drugs on cells. Additionally, further research should be conducted into the use of DMPSCl in the synthesis of polymers, dyes, and pharmaceuticals. Finally, further research should be conducted into the safety and toxicity of DMPSCl and its potential uses in medical applications.

Safety and Hazards

Sigma-Aldrich provides “4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride” to early discovery researchers and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-8-7-9(2)14(13-8)10-3-5-11(6-4-10)17(12,15)16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKMFSJLSQTYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485067
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61320-20-5
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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